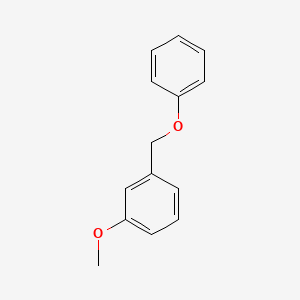
1-Methoxy-3-(phenoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring a methoxy group (-OCH3) and a phenoxymethyl group (-CH2OPh) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenoxymethyl group, leading to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Nitration: Nitro derivatives.
Halogenation: Halogenated benzene derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(phenoxymethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(phenoxymethyl)benzene depends on its specific application. In electrophilic aromatic substitution reactions, the methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles. The phenoxymethyl group can also participate in various interactions, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-methylbenzene: Similar structure but with a methyl group instead of a phenoxymethyl group.
1-Methoxy-4-(phenoxymethyl)benzene: Similar structure but with the phenoxymethyl group in the para position.
1-Methoxy-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a phenoxymethyl group.
Uniqueness: 1-Methoxy-3-(phenoxymethyl)benzene is unique due to the presence of both methoxy and phenoxymethyl groups, which impart distinct chemical and physical properties. The combination of these groups influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-methoxy-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-15-14-9-5-6-12(10-14)11-16-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
PEQHTFRPJFPOFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)
![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)
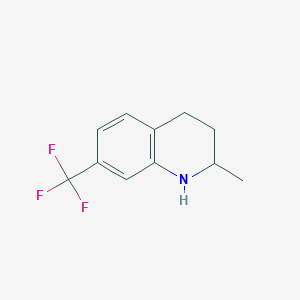
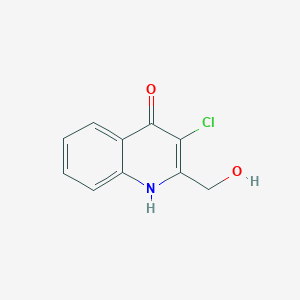
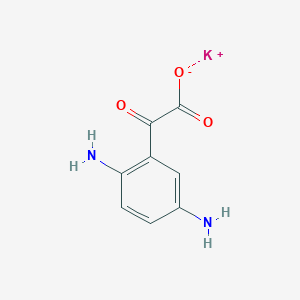
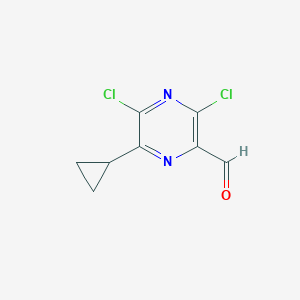
![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)
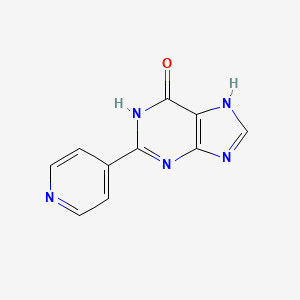
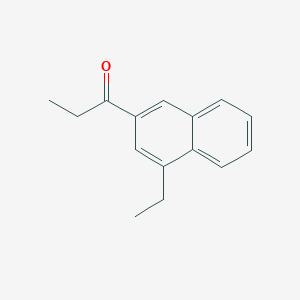


![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)


